ethyl 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate
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Description
Ethyl 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of imidazole derivatives, which have been extensively studied for their various biological activities.
Scientific Research Applications
Catalytic Applications and Synthesis
Research on related compounds has demonstrated their utility in catalysis, particularly in the hydrolysis of esters. For example, the study by Bender and Turnquest on the hydrolysis of various acetates revealed insights into basic catalysis mechanisms, highlighting the role of imidazole as a catalyst (Bender & Turnquest, 1957). Similarly, the synthesis and characterization of novel donor–acceptor type monomers by Hu et al., which include structures related to ethyl 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate, point towards the importance of acceptor groups in determining electrochemical and electrochromic properties (Hu et al., 2013).
Biological Activity
The antimicrobial and antitumor potential of compounds structurally related to ethyl 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate has been extensively studied. Mohareb and Gamaan explored the synthesis of derivatives with antitumor activities, revealing significant potency against various cancer cell lines (Mohareb & Gamaan, 2018). Additionally, Riadi et al. described the synthesis and biological evaluation of a new derivative as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, indicating potential as an effective anti-cancer agent (Riadi et al., 2021).
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction mechanisms of related compounds with biological targets. For instance, Attimarad et al. conducted pharmacological activities and molecular docking studies of thiazolyl acetates, shedding light on their potential mechanisms of action in inflammation and pain management (Attimarad et al., 2017). This approach is crucial for understanding how such compounds could be optimized for therapeutic applications.
properties
IUPAC Name |
ethyl 2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4S/c1-2-27-18(24)12-28-19-21-11-17(13-4-3-5-16(10-13)23(25)26)22(19)15-8-6-14(20)7-9-15/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHMWPZTSCRBOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate |
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